3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Description
Structural Features & Electronic Configuration
The molecular architecture of this compound is characterized by three distinct structural components that contribute to its unique chemical behavior. The central pyridine ring serves as the core aromatic framework, providing both electronic delocalization and coordinative capability through the nitrogen heteroatom. This six-membered heterocyclic system exhibits specific electronic properties that are significantly modified by the presence of the trifluoromethyl substituent at the 5-position and the boronic ester group at the 3-position.
The pyridine ring system in this compound demonstrates characteristic electronic features that distinguish it from benzene derivatives. Since pyridine contains three π bonds and one lone pair on the nitrogen atom, there exist three occupied π orbitals and one occupied lone pair orbital, creating a complex electronic environment that influences reactivity patterns. The nitrogen atom's electronegativity contributes to the overall electron-deficient nature of the aromatic system, making it susceptible to nucleophilic attack under appropriate conditions.
The trifluoromethyl group positioned at the 5-position of the pyridine ring exerts profound electronic effects on the entire molecular system. The trifluoromethyl group ranks among the most powerful electron-withdrawing substituents in organic chemistry, with a Hammett sigma constant (σₘ) of 0.43 and sigma para constant (σₚ) of 0.54, demonstrating its strong inductive electron-withdrawing capability. This substituent primarily activates electrophilic sites through inductive electron withdrawal, creating a highly electron-deficient aromatic system that exhibits enhanced reactivity toward nucleophilic species.
The boronic ester moiety, specifically the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol ester), represents the third critical structural component. This protected form of boronic acid provides enhanced stability while maintaining the essential reactivity characteristics required for cross-coupling reactions. The boron atom in this configuration adopts a trigonal planar geometry when considering only the carbon-boron bond and the two oxygen atoms of the dioxaborolane ring, though the overall structure includes the additional coordination from the ring system.
Table 1: Molecular Properties of this compound
The electronic configuration of this compound is significantly influenced by the cumulative effects of both electron-withdrawing substituents. The trifluoromethyl group's strong inductive effect, combined with the pyridine nitrogen's inherent electronegativity, creates a highly polarized system where electron density is substantially depleted from the aromatic ring. This electronic depletion is particularly pronounced at positions ortho and para to the electron-withdrawing groups, following established patterns of electronic distribution in substituted aromatic systems.
Table 2: Electronic Properties and Hammett Constants
Role of Boronic Ester & Trifluoromethyl Groups in Molecular Reactivity
The boronic ester functionality in this compound serves as a versatile synthetic handle that enables participation in numerous cross-coupling reactions, most notably Suzuki-Miyaura coupling reactions. Boronic acids and their ester derivatives interact with various coupling partners through well-established mechanistic pathways that involve oxidative addition, transmetalation, and reductive elimination sequences. The pinacol ester protection provides enhanced stability compared to the free boronic acid while maintaining the essential reactivity characteristics required for successful cross-coupling transformations.
The reactivity of boronic esters is fundamentally governed by the electronic properties of the boron center and its ability to undergo transmetalation with palladium complexes. Boronic acids interact with polyols in aqueous solution to form reversible and cyclic esters, and this fundamental chemistry extends to their participation in cross-coupling reactions. The boronic ester moiety exists in equilibrium between neutral boronic acid and anionic boronate forms, with the precise kinetics of these transformations being more complex than originally understood.
Recent investigations have revealed that the preferred kinetic pathway for esterification involves the addition of coupling partners to the neutral boronic acid rather than substitution of hydroxyl groups in anionic species, suggesting that reaction rates are inversely proportional to pH. This understanding has important implications for optimizing reaction conditions when utilizing this compound in synthetic applications.
The trifluoromethyl group's influence on molecular reactivity extends far beyond simple electronic deactivation. The strong electron-withdrawing properties of this substituent lead to increased charge delocalization throughout the aromatic system, which can dramatically enhance the electrophilic reactivities of adjacent functional groups. In the context of this specific compound, the trifluoromethyl group's presence significantly modifies the electronic environment around the boronic ester, potentially influencing its reactivity in cross-coupling reactions.
Table 3: Synthetic Applications and Reaction Types
The combination of trifluoromethyl and boronic ester functionalities creates a unique reactivity profile that has been successfully exploited in the synthesis of complex molecular architectures. Iridium-catalyzed aromatic borylation has been demonstrated to provide efficient one-step access to compounds of this type, specifically 2,6-bis(trifluoromethyl)pyridine-4-boronic acid pinacol ester and related structures. Suzuki coupling reactions of highly electron-deficient pyridine boronic esters with various heteroaryl bromides have been successfully carried out, yielding coupled products in 46-95% isolated yields.
The electron-withdrawing nature of the trifluoromethyl group enhances the compound's utility as a coupling partner by increasing the electrophilic character of the aromatic system. This electronic modification can lead to improved reaction rates and selectivities in cross-coupling reactions, particularly when the target molecules require incorporation of strongly electron-withdrawing aromatic units. The presence of both electron-withdrawing substituents creates a synergistic effect that can be particularly valuable in the synthesis of pharmaceutical and agrochemical intermediates where electron-deficient aromatic systems are frequently required.
The trifluoromethyl group's influence extends to potential applications in medicinal chemistry and crop protection research. Trifluoromethylpyridine derivatives have gained fundamental importance as key structural ingredients for the development of many agrochemical and pharmaceutical compounds. The unique physicochemical properties bestowed by the combination of fluorine atoms and pyridine structure make these compounds particularly valuable for biological applications.
Table 4: Reactivity Enhancement Factors
| Factor | Effect on Reactivity | Mechanism | Impact |
|---|---|---|---|
| Trifluoromethyl inductive effect | Increased electrophilicity | Electron withdrawal | Enhanced coupling rates |
| Pyridine nitrogen | Coordination capability | Lewis base behavior | Catalyst interaction |
| Boronic ester stability | Controlled reactivity | Protection/deprotection | Selective transformations |
| Combined electronic effects | Synergistic activation | Multiple electron withdrawal | Superior synthetic utility |
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-5-8(6-17-7-9)12(14,15)16/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZDWNHGQKQVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694386 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1084953-47-8 | |
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine typically involves the reaction of 5-bromo-3-(trifluoromethyl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester group with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.
Conditions: The reaction is typically carried out in an organic solvent like toluene or ethanol, under an inert atmosphere, and at elevated temperatures (80-100°C).
Major Products
The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the development of bioactive molecules and probes for biological studies.
Industry: Applied in the production of advanced materials, such as polymers and electronic materials, due to its ability to introduce functional groups that modify the properties of the final product.
Mechanism of Action
The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine exerts its effects in cross-coupling reactions involves the formation of a palladium complex with the boronic ester group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved in these reactions are primarily the palladium catalyst and the boronic ester group, which facilitate the transfer of the organic groups to form the final product.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The compound belongs to a class of pyridine-based boronic esters. Below is a comparative analysis with structurally analogous derivatives:
Biological Activity
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C12H14B2F3O2
- Molecular Weight : 284.06 g/mol
- CAS Number : 181219-01-2
The biological activity of this compound is primarily attributed to its interaction with biological targets through boron-mediated mechanisms. Boron compounds are known to participate in various biochemical processes including enzyme inhibition and modulation of signaling pathways.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines. The IC50 values for different cancer types are summarized below:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 0.126 |
| HCT116 (Colon Cancer) | 0.75 |
| A549 (Lung Cancer) | 0.54 |
Source: Recent pharmacological evaluations indicate that the compound effectively reduces tumor growth in vivo models.
Anti-inflammatory Activity
In addition to its anticancer effects, the compound has shown promising anti-inflammatory activity. It was tested in LPS-induced inflammation models where it significantly reduced pro-inflammatory cytokine levels.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
Source: In vitro assays demonstrated a reduction in TNF-alpha and IL-6 levels following treatment with the compound.
Antioxidant Properties
The antioxidant capacity of the compound was evaluated using ORAC assays. The results indicated a strong ability to scavenge free radicals.
| Assay Type | Value |
|---|---|
| ORAC Value (µmol TE/g) | 45 |
Source: Antioxidant assays confirmed that the compound exhibits significant radical scavenging activity.
Case Studies
-
Case Study on Breast Cancer :
A study involving MDA-MB-231 cells showed that treatment with the compound led to a significant decrease in cell viability and induced apoptosis as evidenced by increased caspase activity. -
Inflammation Model Study :
In a murine model of acute inflammation induced by LPS, administration of the compound resulted in a marked reduction of paw edema and inflammatory markers.
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine?
- Methodology : Synthesis typically involves Suzuki-Miyaura cross-coupling reactions. Key parameters include:
- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance solubility and reactivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to stabilize the trifluoromethyl group.
- Temperature : Controlled heating (80–100°C) under inert atmosphere (N₂/Ar) to prevent boronic ester hydrolysis .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- Purity : Gas chromatography (GC) and titration analysis (>98% purity criteria) .
- Structural Confirmation : ¹H/¹³C NMR for boronic ester and trifluoromethyl group identification; mass spectrometry (MS) for molecular weight verification .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-withdrawing trifluoromethyl group reduces electron density on the pyridine ring, enhancing oxidative addition efficiency in Pd-catalyzed reactions. This contrasts with non-fluorinated analogs, where slower kinetics are observed .
- Experimental Design : Compare reaction rates using Hammett substituent constants (σ values) to quantify electronic effects. Monitor intermediates via in-situ IR or NMR spectroscopy .
Q. What strategies mitigate hydrolysis of the boronic ester moiety during long-term storage or aqueous-phase reactions?
- Stabilization Methods :
- Lyophilization : Freeze-drying under vacuum to remove moisture .
- Co-solvent Systems : Use anhydrous DMSO or DMF to maintain boronic ester integrity in aqueous mixtures .
Q. How can discrepancies in catalytic efficiency data be resolved when using different palladium catalysts?
- Systematic Screening :
- Catalyst-Ligand Pairs : Test PdCl₂(dppf), Pd(OAc)₂, and XPhos-based systems to assess steric/electronic effects .
- Reaction Monitoring : Track conversion rates via GC-MS or HPLC to identify rate-limiting steps (e.g., transmetallation vs. reductive elimination) .
- Case Study : A 2025 study found PdCl₂(dtbpf) improved yields by 20% compared to Pd(PPh₃)₄ in trifluoromethyl-substituted systems, attributed to enhanced steric protection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
